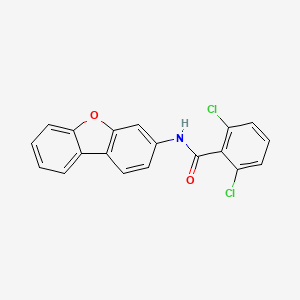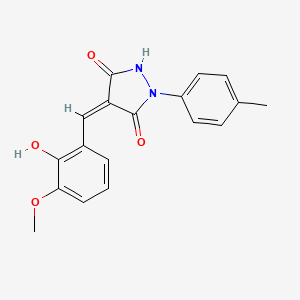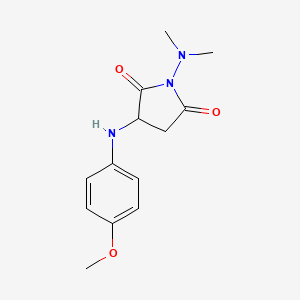![molecular formula C24H20N2O2 B5118040 (E)-3-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]anilino]-1-phenylprop-2-en-1-one](/img/structure/B5118040.png)
(E)-3-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]anilino]-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]anilino]-1-phenylprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]anilino]-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 3-oxo-3-phenylprop-1-enylamine with 4-aminoaniline, followed by further reactions to introduce the phenylprop-2-en-1-one moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Properties
IUPAC Name |
(E)-3-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]anilino]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(19-7-3-1-4-8-19)15-17-25-21-11-13-22(14-12-21)26-18-16-24(28)20-9-5-2-6-10-20/h1-18,25-26H/b17-15+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQDTZGVOYOVNE-YTEMWHBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)NC=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-(thietan-3-yloxy)benzamide](/img/structure/B5117967.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-[[2-(2-Chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B5117992.png)
![2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(5-chloro-2-methylphenyl)-3-phenylpropanami de](/img/structure/B5117999.png)




![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
![1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5118047.png)
amino]benzamide](/img/structure/B5118054.png)
